UAA crosslinker 1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

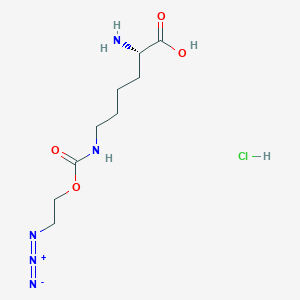

(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQKPJVGUFZIJQ-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UAA Crosslinker 1 Hydrochloride: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UAA (Unnatural Amino Acid) Crosslinker 1 Hydrochloride, a versatile tool for elucidating protein-protein interactions and developing novel biomaterials. This document details its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in cellular and biochemical contexts.

Introduction

UAA Crosslinker 1 Hydrochloride is a bifunctional molecule designed for the site-specific incorporation into proteins and subsequent crosslinking to interacting partners. It features a lysine backbone modified with a 2-azidoethoxycarbonyl moiety and an N-hydroxysuccinimide (NHS) ester.[1] This unique architecture allows for its genetic encoding in response to an amber stop codon (TAG) and subsequent dual-crosslinking capabilities. The NHS ester reacts with primary amines, such as the ε-amine of lysine residues, to form stable amide bonds, while the azide group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This dual reactivity enables a two-step crosslinking strategy, reducing background noise and enhancing the specificity of interaction mapping.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₁₇N₅O₄·HCl |

| Molecular Weight | 295.73 g/mol (hydrochloride salt) |

| Solubility | Soluble in aqueous buffers up to 10 mM in PBS (pH 7.4).[1] |

| Reactive Groups | N-Hydroxysuccinimide (NHS) ester, Azide |

| Crosslinking Spacer Arm | 12 Å |

| Storage Conditions | -20°C, desiccated |

Mechanism of Action

The utility of this compound lies in its controlled, site-specific incorporation into a protein of interest and its subsequent ability to covalently trap interacting molecules.

Site-Specific Incorporation via Amber Codon Suppression

This compound is introduced into a target protein using the genetic code expansion technology.[2] This process relies on a heterologous aminoacyl-tRNA synthetase (AARS) and its cognate suppressor tRNA pair that recognizes the amber stop codon (TAG).[1] Engineered variants of aminoacyl-tRNA synthetases, such as those derived from Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), are evolved to specifically recognize and charge the suppressor tRNA with UAA Crosslinker 1.[1] When a gene of interest is engineered to contain a TAG codon at a specific site, the ribosome incorporates UAA Crosslinker 1 at that position during translation, leading to the production of a full-length protein containing the unnatural amino acid.[1] This method can achieve high incorporation efficiency in both prokaryotic and eukaryotic expression systems.[1]

Figure 1. Workflow for the site-specific incorporation of UAA Crosslinker 1.

Two-Step Crosslinking Strategy

Once incorporated into the target protein, this compound enables a powerful two-step crosslinking strategy to identify interacting partners.

-

NHS Ester-Mediated Crosslinking: The NHS ester group reacts with primary amines (e.g., lysine residues) on proximal proteins, forming a stable amide bond. This initial crosslinking step captures protein-protein interactions in the cellular environment.

-

Azide-Alkyne "Click" Chemistry: The azide group serves as a bioorthogonal handle for subsequent labeling or enrichment. Through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, an alkyne-containing reporter tag (e.g., a fluorescent dye or biotin) can be attached.[1][2] This allows for the visualization or purification of the crosslinked complexes.

This sequential approach offers greater control and reduces the non-specific interactions often associated with single-step crosslinking methods.[1]

Figure 2. The two-step crosslinking and labeling workflow.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound.

Site-Specific Incorporation of UAA Crosslinker 1 in Mammalian Cells

This protocol outlines the general steps for incorporating UAA Crosslinker 1 into a target protein expressed in mammalian cells.

Materials:

-

Mammalian cell line of choice

-

Expression vector for the target protein with a TAG codon at the desired position

-

Expression vector for the engineered aminoacyl-tRNA synthetase (AARS)/suppressor tRNA pair

-

This compound

-

Cell culture medium and supplements

-

Transfection reagent

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

Procedure:

-

Cell Culture and Transfection:

-

Culture mammalian cells to the desired confluency.

-

Co-transfect the cells with the expression vectors for the target protein and the AARS/tRNA pair using a suitable transfection reagent.

-

-

UAA Incorporation:

-

Following transfection, replace the culture medium with fresh medium supplemented with this compound. The optimal concentration should be determined empirically but typically ranges from 1-10 mM.

-

Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the UAA.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Verification of Incorporation:

-

Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the target protein to confirm the expression of the full-length protein.

-

For definitive confirmation, the protein can be purified and analyzed by mass spectrometry.

-

In-Cell Crosslinking and Enrichment

This protocol describes the two-step crosslinking procedure within the cellular context.

Materials:

-

Cells expressing the target protein with incorporated UAA Crosslinker 1

-

PBS

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Lysis buffer

-

Alkyne-biotin conjugate

-

Copper(II) sulfate (CuSO₄)

-

Copper ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Streptavidin beads

Procedure:

-

NHS Ester Crosslinking:

-

Wash the cells expressing the UAA-containing protein with PBS.

-

Incubate the cells in PBS for 30-60 minutes at room temperature to allow for the NHS ester to react with proximal primary amines.

-

Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

-

-

Cell Lysis:

-

Lyse the cells as described in the previous protocol.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

To the cell lysate, add the alkyne-biotin conjugate.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the copper ligand.

-

Add the catalyst and a freshly prepared solution of sodium ascorbate to the lysate to initiate the click reaction.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Enrichment of Crosslinked Complexes:

-

Add streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-labeled crosslinked complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.

-

Mass Spectrometry Analysis of Crosslinked Peptides

A detailed mass spectrometry workflow is crucial for the identification of crosslinked proteins and the specific sites of interaction.

Procedure:

-

In-gel or In-solution Digestion:

-

The enriched crosslinked protein complexes are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with a protease (e.g., trypsin). Alternatively, in-solution digestion can be performed.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This software can identify the masses of the two crosslinked peptides and their fragmentation patterns to determine their sequences and the specific residues involved in the crosslink.

-

Applications in Research and Drug Development

This compound has emerged as a valuable tool in various research areas.

Mapping Protein-Protein Interactions in their Native Environment

A primary application is the identification of direct protein interactors in living cells. For instance, this approach has been used to study the protein interaction network of the inner membrane complex (IMC) in Toxoplasma gondii. By incorporating a photo-activatable UAA into the IMC protein ILP1, researchers were able to identify its direct interactions with cytoskeletal regulators.

Figure 3. ILP1 protein interaction network in the Toxoplasma gondii IMC.

Investigating Cellular Signaling Pathways

The crosslinker can also be used to dissect signaling pathways. For example, it has been instrumental in mapping the interactome of Selenoprotein M (SELM), a protein involved in regulating calcium flux. By identifying the interacting partners of SELM, researchers can gain a deeper understanding of its role in calcium homeostasis and downstream signaling events.

Figure 4. Role of Selenoprotein M in regulating ER calcium signaling.

Development of Advanced Biomaterials

The ability to introduce specific crosslinks into proteins has significant implications for biomaterial engineering. For instance, UAA crosslinkers can be used to create responsive hydrogels from elastin-like polypeptides (ELPs). The precise placement of crosslinks allows for the tuning of the hydrogel's physical properties, such as its swelling ratio and phase transition temperature, making them suitable for applications in drug delivery and tissue engineering.[1]

Synthesis of this compound

The synthesis of this compound involves the modification of a lysine derivative. A key step is the formation of the N-hydroxysuccinimide ester from the corresponding carboxylic acid. This is often achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The azide functionality is introduced via a separate modification of the lysine side chain. Rigorous purification, typically involving reverse-phase chromatography and lyophilization, is crucial to ensure the purity and reactivity of the final product.[1]

Conclusion

This compound is a powerful and versatile chemical tool that enables the site-specific interrogation of protein-protein interactions within their native cellular context. Its dual-functional design, allowing for a two-step crosslinking and labeling strategy, provides a high degree of specificity and control. The detailed protocols and applications presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this innovative crosslinker in their studies, ultimately advancing our understanding of complex biological systems and facilitating the development of novel therapeutics and biomaterials.

References

Unraveling Protein Interactions: A Technical Guide to UAA Crosslinker 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of UAA (Unnatural Amino Acid) Crosslinker 1 Hydrochloride, a powerful tool for elucidating protein-protein interactions in their native cellular environment. By enabling site-specific incorporation and possessing dual-reactive functionalities, this crosslinker offers a sophisticated approach to capturing transient and stable protein complexes, providing invaluable insights for basic research and therapeutic development.

Core Mechanism of Action

UAA Crosslinker 1 Hydrochloride is a lysine derivative containing two key functional groups that operate in a sequential manner: an N-hydroxysuccinimide (NHS) ester and an azide group.[1] Its utility lies in its site-specific incorporation into a protein of interest (the "bait") through genetic code expansion.

This process relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically engineered from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), that uniquely recognizes the UAA and the amber stop codon (TAG).[1] When the gene for the bait protein is mutated to include a TAG codon at the desired location, the orthogonal system directs the ribosome to incorporate UAA Crosslinker 1 instead of terminating translation. This method has demonstrated high fidelity, with incorporation efficiency exceeding 95% in both E. coli and mammalian cell systems.[1]

Once incorporated, the two functional groups of the crosslinker can be utilized:

-

NHS Ester-Mediated Crosslinking: The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine residues on interacting proteins ("prey").[1] This reaction covalently links the bait protein to its binding partners that are in close proximity.

-

Azide-Based Bioorthogonal Chemistry: The azide group serves as a handle for "click chemistry."[2][3] This allows for the covalent attachment of reporter tags (e.g., biotin for enrichment or fluorophores for imaging) through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a corresponding alkyne- or strained alkyne-modified tag.[2][3]

This dual functionality allows for the in-situ capture of protein interactions, followed by the specific enrichment of the crosslinked complexes for subsequent identification and analysis by mass spectrometry.

Physicochemical and Technical Data

The properties of this compound are summarized in the table below, providing key quantitative data for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ClN₅O₄ | [1] |

| Molecular Weight | 295.72 g/mol (hydrochloride salt) | [1] |

| 259.26 g/mol (free base) | [1][4] | |

| Reactive Groups | N-Hydroxysuccinimide (NHS) ester, Azide | [1] |

| Target Residue (NHS Ester) | Lysine (primary amines) | [1] |

| Crosslinking Spacer Arm | 12 Å | [1] |

| Solubility | 10 mM in PBS (pH 7.4) | [1] |

| Incorporation Efficiency | >95% (in E. coli and mammalian cells) | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Signaling Pathway and Interaction Mapping

This compound does not have its own intrinsic effect on signaling pathways. Instead, it is a tool used to map the protein-protein interactions that constitute these pathways. For example, it has been instrumental in identifying direct protein interactors in live cells. In one application, a similar photoactivatable UAA was used in Toxoplasma gondii to uncover interactions between the inner membrane protein ILP1 and cytoskeletal regulators through UV-induced crosslinking and immunoprecipitation.[1] Another study using a related crosslinking approach in human cells successfully mapped 184 interactors of the protein SELM, which are involved in calcium flux regulation, demonstrating a significant increase in sensitivity over traditional methods.[1]

The general logical flow for using UAA Crosslinker 1 to map such interactions is depicted below.

Caption: Logical workflow for identifying protein interactors using this compound.

Experimental Protocols and Methodologies

The following sections provide a generalized, detailed methodology for the application of this compound. Specific parameters may require optimization depending on the cell type and proteins of interest.

Site-Specific Incorporation of UAA Crosslinker 1

This protocol outlines the steps for expressing a protein of interest containing the UAA in mammalian cells.

-

Plasmid Preparation:

-

Prepare a plasmid encoding the protein of interest (bait). Introduce an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

-

Prepare a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pBK-MjTyrRS/tRNA).

-

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS to ~70-80% confluency.

-

Co-transfect the cells with the bait protein plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent.

-

-

UAA Incorporation:

-

Following transfection, replace the medium with fresh medium supplemented with this compound. A typical starting concentration is 1 mM, but this should be optimized.

-

Incubate the cells for 24-48 hours to allow for expression of the bait protein and incorporation of the UAA.

-

In-Cell Crosslinking, Enrichment, and Analysis

This workflow details the process from capturing interacting proteins to their identification.

Caption: Experimental workflow for UAA crosslinking, enrichment, and protein identification.

Detailed Steps:

-

Crosslinking: After the expression period, wash the cells with ice-cold PBS. The NHS ester will react with proximal primary amines under physiological pH conditions.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Click Chemistry: To the clarified cell lysate, add the biotin-alkyne probe, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to catalyze the CuAAC reaction. Incubate to allow for biotinylation of the crosslinked complexes.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated complexes.

-

Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins, typically by boiling in SDS-PAGE sample buffer.

-

Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the peptides and, consequently, the "prey" proteins that were crosslinked to the "bait."

By providing a robust method for covalently capturing and identifying protein interactions within a cellular context, this compound stands as a premier tool for advancing our understanding of complex biological systems.

References

- 1. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new chemical process makes it easier to craft amino acids that don’t exist in nature | University of Pittsburgh [pittwire.pitt.edu]

An In-Depth Technical Guide to Unnatural Amino Acid Photo-Crosslinking: Principles, Protocols, and Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and quantitative data associated with unnatural amino acid (UAA) photo-crosslinking. This powerful technique enables the covalent capture of transient and stable protein-protein and protein-nucleic acid interactions within their native cellular environment, offering high spatiotemporal resolution.

Core Principles of Unnatural Amino Acid Photo-Crosslinking

Unnatural amino acid photo-crosslinking is a sophisticated methodology for identifying and mapping biomolecular interactions in vitro and in vivo. The core of this technique lies in the site-specific incorporation of a photoreactive UAA into a protein of interest (POI). Subsequent activation with ultraviolet (UV) light initiates a covalent bond formation between the UAA and a nearby interacting partner, effectively "trapping" the interaction for downstream analysis.

The site-specific incorporation of UAAs is primarily achieved through the expansion of the genetic code.[1] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired location in the gene encoding the POI.[2][3] When the host cell is supplemented with the UAA, the orthogonal aaRS charges the orthogonal tRNA with the UAA, which is then incorporated into the polypeptide chain at the UAG codon.

Two of the most widely utilized photo-crosslinking UAAs are p-azido-L-phenylalanine (pAzF or AzF) and p-benzoyl-L-phenylalanine (pBpa).

-

p-Azido-L-phenylalanine (pAzF): Upon irradiation with UV light (typically ~254 nm), the azido group of pAzF is converted into a highly reactive nitrene intermediate.[4] This nitrene can then readily insert into C-H or N-H bonds in close proximity, forming a stable covalent crosslink.[5] However, the nitrene can also rearrange into a less reactive ketenimine, which then reacts with nucleophiles.[4]

-

p-Benzoyl-L-phenylalanine (pBpa): pBpa contains a benzophenone moiety that, upon excitation with UV light (~350-365 nm), forms a triplet diradical.[6][7] This excited state can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent C-C bond through radical recombination.[2] A key advantage of pBpa is its relative stability and lower reactivity with water, making it highly effective for in vivo applications.[2]

The choice of UAA depends on the specific biological system and the nature of the interaction being investigated.

Quantitative Data on Photo-Crosslinking UAAs

The efficiency of photo-crosslinking can be influenced by several factors, including the specific UAA, the wavelength and duration of UV irradiation, the concentration of the UAA, and the local environment of the incorporated UAA. The following table summarizes key quantitative data for pAzF and pBpa.

| Parameter | p-Azido-L-phenylalanine (pAzF) | p-Benzoyl-L-phenylalanine (pBpa) |

| Activation Wavelength | ~254 nm[4] | ~350-365 nm[2][6] |

| Reactive Intermediate | Nitrene[4] | Triplet Diradical[2] |

| Crosslinking Efficiency | Variable, can be lower than pBpa. One study reported ~1% for a protein-DNA interaction.[8] | Generally high, with reports of 50-100% for peptide-receptor interactions and >50% for protein subunit crosslinking.[9] Another study on protein-DNA crosslinking showed ~5% efficiency.[8] |

| Key Features | Can react with C-H and N-H bonds.[5] May undergo rearrangement to a less reactive species.[4] | Chemically stable, less reactive with water.[8][9] Can be reactivated if an initial reaction does not occur.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in UAA photo-crosslinking, from the initial genetic modification to the final analysis of crosslinked products.

Site-Directed Mutagenesis for Amber Codon Incorporation

-

Plasmid Preparation: Isolate the plasmid DNA encoding the protein of interest from a suitable E. coli strain.

-

Primer Design: Design primers for site-directed mutagenesis to introduce a TAG (amber) codon at the desired position in your gene of interest.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

-

Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells and select for colonies containing the mutated plasmid.

-

Sequence Verification: Verify the presence of the TAG codon and the absence of other mutations by DNA sequencing.

UAA Incorporation in E. coli

-

Co-transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing your gene of interest with the amber codon and a plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL-pBpF for pBpa incorporation).[10]

-

Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate a larger volume of fresh LB medium with the overnight culture.

-

UAA Addition: When the optical density at 600 nm (OD600) reaches approximately 0.6-0.8, add the UAA (e.g., 1 mM pBpa) to the culture medium.[8]

-

Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable concentration and temperature.

-

Cell Harvest: After a period of expression, harvest the cells by centrifugation.

In Vivo Photo-Crosslinking

-

Cell Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS).

-

UV Irradiation: Place the cell suspension in a suitable container (e.g., a petri dish or a 96-well plate) and irradiate with UV light.[11]

-

Irradiation Time: The optimal irradiation time needs to be determined empirically but typically ranges from 5 to 60 minutes.[9][12]

-

Cell Lysis: After irradiation, lyse the cells to release the crosslinked protein complexes.

Sample Preparation for Mass Spectrometry

-

Protein Complex Purification: Purify the crosslinked protein complexes using appropriate affinity chromatography based on a tag on the protein of interest.

-

SDS-PAGE: Separate the purified proteins by SDS-PAGE. The crosslinked complex will appear as a higher molecular weight band.

-

In-Gel Digestion: Excise the gel band corresponding to the crosslinked complex and perform in-gel digestion with a protease such as trypsin.[13]

-

Peptide Extraction: Extract the resulting peptides from the gel slices.[13]

-

Enrichment of Crosslinked Peptides (Optional but Recommended): Due to the low abundance of crosslinked peptides, an enrichment step is often necessary.[14] This can be achieved through:

-

Desalting: Desalt the peptide mixture using C18 StageTips or a similar method before mass spectrometry analysis.[13]

Mass Spectrometry Analysis

-

LC-MS/MS: Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., XlinkX, pLink) to identify the crosslinked peptides from the complex MS/MS spectra. This will reveal the identity of the interacting protein and the specific site of crosslinking.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall workflow of unnatural amino acid photo-crosslinking.

Caption: Reaction mechanisms of pBpa and pAzF photo-crosslinking.

This guide provides a foundational understanding and practical framework for employing unnatural amino acid photo-crosslinking. The successful application of this technique requires careful optimization of each step, from UAA incorporation to the final mass spectrometry analysis. By leveraging this powerful tool, researchers can gain unprecedented insights into the dynamic and complex world of biomolecular interactions.

References

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transient Cross-linking Mass Spectrometry: Taking Conformational Snapshots of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Applications of Genetically Encoded Chemical Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Genetically encoded chemical crosslinkers represent a powerful evolution in the study of molecular interactions, allowing for the precise capture of protein-protein, protein-nucleic acid, and protein-glycan interactions within their native cellular environment.[1][2] By site-specifically incorporating noncanonical amino acids (ncAAs) with photoreactive or chemoselective moieties into a protein of interest, researchers can covalently trap transient and dynamic interactions that are often missed by traditional biochemical methods.[3][4] This guide provides a technical overview of the core technology, its diverse applications, and detailed experimental considerations.

Core Technology: The Mechanism of Action

The foundation of this technology is the expansion of the genetic code.[4] A "bait" protein's gene is mutated to include an amber stop codon (TAG) at the desired crosslinking site. This gene is co-expressed in a host cell (e.g., E. coli, mammalian cells) with an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[4][5] This orthogonal pair is engineered to specifically recognize the ncAA and incorporate it in response to the amber codon, ensuring site-specific placement of the crosslinker.

Upon activation—typically by UV light for photo-crosslinkers—the ncAA's reactive group forms a covalent bond with a nearby interacting molecule (the "prey").[4][6] This permanently links the bait and prey, allowing for stringent purification and subsequent identification by mass spectrometry.[2]

A variety of ncAAs are available, each with distinct properties. Photo-crosslinkers like p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (AzF) are popular due to their chemical inertness until activated by UV light, providing temporal control.[4][7] Diazirine-based ncAAs offer higher crosslinking efficiency and can be activated at longer UV wavelengths, reducing potential photodamage to cells.[2][8]

Key Applications

A primary application is the identification and mapping of PPIs in their native cellular context.[1][3] This is especially valuable for studying weak or transient interactions, such as those in signaling pathways or involving transcription factors, which are difficult to capture with traditional methods like co-immunoprecipitation.[9] By strategically placing the crosslinker on the surface of a bait protein, researchers can identify direct binding partners.[7]

Case Study: Activator-Coactivator Interactions Transcriptional activators often bind transiently to coactivator complexes. Using Bpa incorporated into the VP16 transcription activation domain, researchers successfully captured its moderate-affinity interaction with the Mediator protein Med15 in vivo, demonstrating the method's utility for dissecting complex regulatory networks.[9]

Identifying the specific cellular targets of a small molecule drug is a critical and often challenging step in drug discovery.[10] Genetically encoded crosslinkers can be used in a reverse strategy. A known protein target can be equipped with a crosslinker to "fish" for small molecules that bind at a specific site. More commonly, chemical probes are created by linking a drug molecule to a photoreactive group to identify its binding proteins.[11] This approach helps validate on-target effects and uncover potential off-target interactions that could lead to toxicity.

Beyond identifying binary interactions, crosslinking can provide structural information by generating distance restraints.[2][12] By incorporating crosslinkers at multiple positions within a protein complex and identifying the crosslinked residues, a low-resolution map of the protein's topology and its interaction interfaces can be constructed.[2] This is particularly useful for large, flexible, or membrane-bound complexes that are not amenable to high-resolution techniques like X-ray crystallography.

For example, this method has been applied to study the dynamic interactions within G-protein coupled receptor (GPCR) signaling complexes, revealing how ligands and intracellular proteins modulate receptor conformation and function.[13]

Quantitative Data Summary

The efficiency of crosslinking is a critical parameter. While highly variable depending on the specific interaction, proximity, and solvent accessibility, different ncAAs have characteristic properties.

| Unnatural Amino Acid (ncAA) | Activation Wavelength | Reactive Intermediate | Key Characteristics & Applications |

| p-Benzoyl-L-phenylalanine (Bpa) | ~350-365 nm | Ketyl diradical | Robust, well-characterized; reacts with C-H bonds within ~3.1 Å. Widely used for PPI mapping in vivo.[5][9][14] |

| p-Azido-L-phenylalanine (AzF) | ~254 nm (or longer with Staudinger ligation) | Nitrene | Shorter-lived reactive species than Bpa's. Can be used for both protein-protein and protein-nucleic acid crosslinking.[4] |

| Diazirine-based (e.g., DiAzKs) | ~350-370 nm | Carbene | Higher crosslinking efficiency than Bpa/AzF. Less dependent on specific amino acid side chains for reaction.[2][8] |

| Sulfonyl Fluoride-based (e.g., SFY) | Proximity-enabled (no light) | Electrophilic attack | Chemically selective; reacts with nucleophilic residues (e.g., Tyr, Ser, Thr) in close proximity. Used for protein-glycan crosslinking.[15] |

Experimental Protocols

This protocol provides a generalized workflow for incorporating Bpa into a target protein in a mammalian cell line (e.g., HEK293T) to identify interaction partners.

1. Plasmid Construction:

-

Clone your protein of interest (POI) into a mammalian expression vector. Introduce an amber stop codon (TAG) at the desired crosslinking site via site-directed mutagenesis. Include an affinity tag (e.g., FLAG, HA, or His-tag) for purification.

-

Obtain a separate plasmid expressing the engineered Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA (e.g., pCMV-BpaRS-tRNA).

2. Cell Culture and Transfection:

-

Plate HEK293T cells to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the POI-TAG plasmid and the pCMV-BpaRS-tRNA plasmid using a suitable transfection reagent.

-

After 4-6 hours, replace the medium with fresh medium supplemented with the unnatural amino acid (e.g., 200 µM Bpa).[14] As a negative control, transfect a parallel culture without adding Bpa to the medium.

3. Protein Expression and Crosslinking:

-

Allow cells to express the protein for 24-48 hours.

-

To induce crosslinking, wash the cells with PBS and irradiate them on ice with 365 nm UV light for a specified time (typically 10-30 minutes), using a UV lamp.[14][16] A non-irradiated sample should be kept as a control.

4. Cell Lysis and Affinity Purification:

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Perform affinity purification using beads corresponding to the affinity tag on your POI (e.g., anti-FLAG M2 affinity gel).

-

Wash the beads extensively to remove non-specific binders.

5. Sample Preparation for Mass Spectrometry:

-

Elute the protein complexes from the beads.

-

Resolve the eluate on an SDS-PAGE gel. A higher molecular weight band corresponding to the crosslinked complex should be visible in the UV-treated, Bpa-containing sample.

-

Excise the entire lane or specific bands for in-gel tryptic digestion.

6. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the digested peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][17]

-

Search the resulting spectra against a protein database to identify proteins that are significantly enriched in the crosslinked sample compared to the negative controls. Specialized software can be used to identify the crosslinked peptides themselves, pinpointing the interaction interface.[17][18]

Conclusion and Future Outlook

Genetically encoded chemical crosslinkers provide an unparalleled method for defining molecular interactions with high spatial and temporal resolution directly within living systems.[2][7] The technology has matured from proof-of-concept to a robust tool for addressing fundamental biological questions.[1] Future advancements will likely focus on developing new crosslinkers with improved efficiencies, longer activation wavelengths to minimize cellular damage, and multi-functional capabilities (e.g., combining crosslinking with fluorescent reporting).[19] The integration of quantitative mass spectrometry techniques will further enhance the ability to study the dynamics of protein interaction networks in response to various stimuli, solidifying the role of this technology in systems biology and drug development.[20][21]

References

- 1. Genetically encoded crosslinkers to address protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetically encoded photocrosslinkers for identifying and mapping protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Genetically Encoded Diazirine Analogue for RNA-Protein Photo-crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caught in the act: covalent crosslinking captures activator-coactivator interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. youtube.com [youtube.com]

- 12. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]

- 13. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 14. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetically Encoded Chemical Cross-linking of Carbohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. portlandpress.com [portlandpress.com]

UAA Crosslinker 1 Hydrochloride for In Vivo Interaction Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of UAA crosslinker 1 hydrochloride, a powerful tool for capturing protein-protein interactions within the complex environment of a living cell. This bifunctional amino acid enables the covalent trapping of transient and stable interactions, which can then be identified and quantified using mass spectrometry-based proteomic approaches.

Introduction to this compound

This compound is a non-canonical amino acid (UAA) designed for site-specific incorporation into proteins in living cells. Its unique structure features two key reactive moieties:

-

An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as the side chain of lysine residues, to form stable amide bonds. This reactivity is the basis for its in vivo crosslinking capability.

-

An azide group : This functional group is inert within the cellular environment but can be specifically targeted for "click chemistry" reactions. This allows for the attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, after the crosslinking event.

The site-specific incorporation of this compound is achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired position in the gene of interest. This genetic code expansion technology allows for precise control over the placement of the crosslinker within a target protein.

Physicochemical and Crosslinking Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁N₅O₆ · HCl | N/A |

| Molecular Weight | 395.8 g/mol | N/A |

| In Vivo Incorporation Efficiency | >95% (in E. coli and mammalian cells) | N/A |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Azide | N/A |

| Target Residues for Crosslinking | Primary amines (e.g., Lysine) | [1][2] |

| Spacer Arm Length | ~10 Å (estimated) | N/A |

| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | [1][3] |

Experimental Workflow

The overall workflow for using this compound to study protein-protein interactions in vivo can be broken down into several key stages.

Caption: Overall experimental workflow for in vivo interaction studies using this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in using this compound.

Site-Specific Incorporation of this compound

This protocol is a general guideline for mammalian cells and should be optimized for the specific cell line and protein of interest.

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

-

Co-transfect mammalian cells with the plasmid containing the target gene and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

-

-

Cell Culture and UAA Incorporation:

-

Culture the transfected cells in a suitable medium.

-

Supplement the culture medium with this compound. A typical starting concentration is 1 mM, but this should be optimized.

-

Allow the cells to grow and express the target protein containing the incorporated UAA. The expression time will vary depending on the protein and expression system.

-

In Vivo Crosslinking

The NHS ester of the incorporated UAA will react with nearby primary amines to form covalent crosslinks.

Caption: Workflow for the in vivo crosslinking step.

-

Cell Harvesting and Washing:

-

Harvest the cells and wash them three times with an amine-free buffer such as phosphate-buffered saline (PBS) to remove any primary amines from the culture medium.

-

-

Crosslinking Reaction:

-

Resuspend the cells in PBS.

-

The crosslinking reaction will proceed spontaneously at physiological pH.

-

Incubation time and temperature should be optimized. A good starting point is 30-60 minutes at room temperature or 2 hours on ice.[3]

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add a quenching buffer containing a high concentration of primary amines. A common choice is Tris buffer (pH 7.5-8.0) at a final concentration of 20-50 mM.[3]

-

Incubate for 15 minutes at room temperature.

-

Cell Lysis and Protein Extraction

-

Lysis:

-

After quenching, pellet the cells and lyse them using a suitable lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

Sonication or other mechanical disruption methods can be used to ensure complete lysis.

-

-

Protein Extraction:

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Tagging

This "click chemistry" step is used to attach a reporter molecule (e.g., biotin-alkyne) to the azide group of the incorporated UAA.

Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Reagents:

-

Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in water.[4][5]

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[4][5]

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand: Prepare a 200 mM stock solution in water.[6]

-

Alkyne-tagged reporter (e.g., Biotin-alkyne): Prepare a 10 mM stock solution in DMSO.

Protocol:

-

To your protein lysate, add the reagents in the following order, vortexing briefly after each addition:

-

Alkyne-tagged reporter (to a final concentration of 100-200 µM).

-

THPTA ligand (to a final concentration of 1-2 mM).

-

CuSO₄ (to a final concentration of 0.5-1 mM).

-

Sodium ascorbate (to a final concentration of 5 mM).[7]

-

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]

Enrichment of Crosslinked Complexes

If a biotin tag was attached in the previous step, the crosslinked complexes can be enriched using streptavidin affinity chromatography.

-

Incubate the lysate with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by using a specific elution buffer (e.g., containing biotin).

Proteolytic Digestion and Mass Spectrometry

-

The enriched proteins are then subjected to in-solution or on-bead digestion with a protease, typically trypsin.

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis

The identification of crosslinked peptides from the complex MS data requires specialized software. The general workflow is as follows:

-

The software searches the MS/MS data against a protein sequence database to identify pairs of peptides that are linked by the mass of the crosslinker.

-

The identified crosslinked peptides provide information about which proteins were interacting and which specific residues were in close proximity.

Quantitative Analysis

Quantitative crosslinking mass spectrometry (qXL-MS) can be used to study how protein interactions change under different conditions (e.g., drug treatment). This can be achieved through various labeling strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), in conjunction with the UAA crosslinking workflow.[8][9] The relative abundance of crosslinked peptides between different samples can provide insights into the dynamics of protein interactions.[8]

Conclusion

This compound offers a powerful approach for the in vivo study of protein-protein interactions. By combining genetic code expansion, bioorthogonal chemistry, and mass spectrometry, researchers can gain valuable insights into the composition and dynamics of protein complexes within their native cellular context. The protocols provided in this guide offer a starting point for the application of this technology, but optimization will be necessary to achieve the best results for each specific biological system under investigation.

References

- 1. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. broadpharm.com [broadpharm.com]

- 6. confluore.com [confluore.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to Ochre Codon (UAA) Suppression for Non-Canonical Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology enables the introduction of novel chemical functionalities, such as bio-orthogonal handles, fluorescent probes, and post-translational modifications, at precise locations within a protein's structure. A key methodology for achieving this is the suppression of nonsense codons, most commonly the amber (UAG) stop codon. However, the ochre (UAA) stop codon presents both unique challenges and opportunities for expanding the genetic code. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative considerations for achieving efficient UAA codon suppression for ncAA incorporation.

The central machinery for nonsense codon suppression involves an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[1][2] This pair works independently of the host cell's endogenous translational machinery. The suppressor tRNA possesses an anticodon that recognizes the UAA stop codon, while the orthogonal aaRS is evolved to specifically charge this tRNA with the desired ncAA.[3] When a gene of interest containing an in-frame UAA codon is expressed in the presence of the OTS and the ncAA, the suppressor tRNA decodes the UAA codon, leading to the incorporation of the ncAA and the synthesis of a full-length, modified protein.

Core Mechanism of UAA Codon Suppression

The successful incorporation of an ncAA at a UAA codon is a competitive process between the suppressor tRNA and the host cell's release factors. In eukaryotes, eukaryotic release factor 1 (eRF1) recognizes all three stop codons (UAA, UAG, and UGA) and mediates the termination of translation.[4] Therefore, for efficient suppression, the concentration and activity of the ncAA-charged suppressor tRNA must be sufficient to outcompete eRF1 at the ribosome.

Several factors influence the efficiency of UAA suppression. The UAA codon is generally considered the most stringent of the three stop codons, meaning it is terminated most efficiently by release factors.[5] This inherent stringency often leads to lower suppression efficiencies compared to the more commonly used UAG codon.[6] The sequence context surrounding the UAA codon can also significantly impact suppression efficiency.[7]

Below is a diagram illustrating the fundamental mechanism of UAA codon suppression for ncAA incorporation.

Caption: Mechanism of UAA codon suppression.

Quantitative Data on UAA Suppression

The efficiency of UAA suppression is a critical parameter for the successful production of ncAA-containing proteins. It is typically lower than that of UAG suppression. The following tables summarize quantitative data from various studies, providing a comparative perspective.

| Suppressor System | Stop Codon | Suppression Efficiency | Organism/System | Reference |

| Yeast SUP4-1 (ochre) | UAA | 63% | In vitro translation | [6] |

| Engineered tRNAGluV13UUA | UAA | ~16% | Mammalian cells | [5] |

| Engineered tRNAGluV13CUA | UAG | ~48% | Mammalian cells | [5] |

| Natural read-through | UAA | ~0.2% | E. coli | [7] |

| Natural read-through | UAG | - | E. coli | [7] |

| Natural read-through | UGA | ~2% | E. coli | [7] |

| Stop Codon | Relative Termination Efficiency | Organism |

| UAA | Highest | E. coli |

| UAG | Intermediate | E. coli |

| UGA | Lowest | E. coli |

Experimental Protocols

Generation of a UAA Suppressor tRNA

The generation of a UAA suppressor tRNA typically involves modifying the anticodon of an existing orthogonal tRNA to be complementary to the UAA codon (UUA).

Methodology: Site-Directed Mutagenesis

-

Template Plasmid: Start with a plasmid containing the gene for an orthogonal tRNA, for example, a tRNATyr from M. jannaschii or a tRNAPyl from M. mazei, which is known to be orthogonal in the target expression system.

-

Primer Design: Design primers for site-directed mutagenesis to change the anticodon sequence to 5'-TTA-3' (on the coding DNA strand). The primers should be complementary to opposite strands of the plasmid and contain the desired mutation.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired anticodon mutation.

-

Template Digestion: Digest the parental, non-mutated plasmid template using the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli for plasmid propagation.

-

Sequence Verification: Isolate the plasmid DNA from several colonies and verify the anticodon mutation by Sanger sequencing.

Quantification of UAA Suppression Efficiency using a Dual-Fluorescence Reporter Assay

This protocol describes a common method to quantify the efficiency of UAA suppression in mammalian cells.

Methodology: Dual-Fluorescence Reporter Assay

-

Reporter Construct: Clone a dual-fluorescence reporter gene into a mammalian expression vector. This reporter typically consists of a green fluorescent protein (GFP) and a red fluorescent protein (RFP) separated by a linker containing an in-frame UAA codon (e.g., GFP-UAA-RFP).

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293T) in a multi-well plate.

-

Co-transfect the cells with three plasmids:

-

The dual-fluorescence reporter plasmid.

-

A plasmid expressing the orthogonal aaRS.

-

A plasmid expressing the UAA suppressor tRNA.

-

-

In a control group, transfect cells with the reporter and aaRS plasmids but without the suppressor tRNA plasmid.

-

Add the ncAA to the cell culture medium at a predetermined optimal concentration.

-

-

Flow Cytometry Analysis:

-

After a suitable expression period (e.g., 48-72 hours), harvest the cells.

-

Analyze the cells using a flow cytometer capable of detecting both GFP and RFP fluorescence.

-

For each cell, measure the intensity of both GFP and RFP fluorescence.

-

-

Data Analysis:

-

Calculate the suppression efficiency as the ratio of the mean RFP fluorescence to the mean GFP fluorescence in the cell population that is positive for both fluorophores.

-

Compare the suppression efficiency in the presence and absence of the suppressor tRNA and the ncAA to determine the background read-through.

-

Below is a diagram illustrating the experimental workflow for generating and testing a UAA suppressor system.

Caption: Experimental workflow for UAA suppression.

Challenges and Considerations in UAA Suppression

-

Lower Efficiency: As previously mentioned, UAA is the most efficient termination signal, making its suppression inherently more challenging than UAG suppression. This often results in lower yields of the full-length protein containing the ncAA.[5]

-

Competition with Release Factors: The efficiency of suppression is directly dependent on the competition between the suppressor tRNA and eRF1.[4] Strategies to improve this competition include overexpressing the suppressor tRNA and the orthogonal aaRS, or engineering eRF1 to have reduced affinity for the UAA codon.

-

Fidelity: It is crucial to ensure that the suppressor tRNA is exclusively charged with the intended ncAA by the orthogonal aaRS and not with any canonical amino acids by endogenous synthetases. The orthogonality of the aaRS/tRNA pair is therefore paramount for the fidelity of ncAA incorporation.

-

Context Dependence: The nucleotide sequence surrounding the UAA codon can influence suppression efficiency.[7] It is often necessary to test multiple insertion sites or to optimize the codon context to achieve acceptable levels of ncAA incorporation.

Applications in Drug Development and Research

Despite the challenges, UAA codon suppression offers a valuable tool for various applications:

-

Antibody-Drug Conjugates (ADCs): Site-specific incorporation of ncAAs with bio-orthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogenous and potentially more effective ADCs.

-

Protein Labeling: The introduction of fluorescent ncAAs enables the site-specific labeling of proteins for imaging and biophysical studies.

-

Probing Protein Structure and Function: Incorporating photo-crosslinking ncAAs can be used to map protein-protein interactions and study protein dynamics.

-

Therapeutic Protein Engineering: The introduction of ncAAs can be used to enhance the therapeutic properties of proteins, such as their stability, half-life, and efficacy.

Conclusion

Ochre codon (UAA) suppression provides a viable, albeit more challenging, alternative to amber codon suppression for the site-specific incorporation of non-canonical amino acids. While suppression efficiencies are generally lower due to the stringency of the UAA stop signal, optimization of the orthogonal translation system components, the genetic context of the UAA codon, and the expression levels of the machinery can lead to successful ncAA incorporation. The methodologies and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to harness the power of UAA suppression for their specific applications. Continued research, including the directed evolution of more efficient UAA suppressor tRNAs and orthogonal synthetases, will further expand the utility of this powerful technology.[8][9]

References

- 1. Virus-assisted directed evolution of enhanced suppressor tRNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cbirt.net [cbirt.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Yeast suppressors of UAA and UAG nonsense codons work efficiently in vitro via tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Photo-Crosslinking Unnatural Amino Acids: Illuminating Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape, transient and weak interactions between proteins are the bedrock of most biological processes. Capturing these fleeting interactions is paramount to understanding disease mechanisms and developing novel therapeutics. Photo-crosslinking unnatural amino acids (Uaas) have emerged as a powerful tool to covalently trap these interactions in their native cellular environment, providing a snapshot of the dynamic protein interactome. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of this transformative technology.

Core Concepts: The Photo-Activatable Toolkit

Photo-crosslinking Uaas are synthetic amino acids that are structurally similar to their natural counterparts but contain a latent photoreactive moiety. These Uaas can be genetically encoded into a protein of interest (POI) at a specific site using amber stop codon suppression technology.[1][2] Upon exposure to a specific wavelength of UV light, the photoreactive group is activated, forming a highly reactive intermediate that can covalently bond with nearby interacting molecules, effectively "freezing" the interaction for subsequent analysis.[3]

The three most commonly used classes of photo-crosslinking Uaas are:

-

Benzophenones: Featuring a benzophenone moiety, such as p-benzoyl-L-phenylalanine (pBpa), these Uaas are activated by UV light in the 350-365 nm range to form a reactive triplet diradical.[4][5] This diradical can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond.[4] Halogenated pBpa analogs have been shown to increase crosslinking yields.[4][6]

-

Diazirines: These Uaas, such as diazirinyl-lysine (DiAzKs), contain a small, three-membered diazirine ring.[7][8] Upon irradiation with UV light (~350 nm), the diazirine ring efficiently releases nitrogen gas to generate a highly reactive carbene intermediate.[8] This carbene can readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, making diazirines highly efficient and versatile crosslinkers.[9] Studies have shown a sevenfold increase in crosslinking efficiency for diazirine-based Uaas compared to conventional 254 nm UV crosslinking.[7]

-

Aryl Azides: Uaas like p-azido-L-phenylalanine (AzF) contain an azide group attached to an aromatic ring.[10] Photolysis with UV light (typically 260-365 nm) generates a highly reactive nitrene intermediate that can participate in a variety of reactions, including insertion into C-H and N-H bonds, to form covalent crosslinks.[3][10] The crosslinking efficiency of aryl azides is generally considered to be lower than that of diazirines.[11]

Quantitative Data Summary

A direct quantitative comparison of photo-crosslinking Uaas is challenging due to variations in experimental conditions across different studies. However, the following table summarizes key properties based on available literature.

| Unnatural Amino Acid | Photoreactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Reported Crosslinking Efficiency/Yield | Key Features |

| p-Benzoyl-L-phenylalanine (pBpa) | Benzophenone | 350 - 365[4][5] | Triplet Diradical | Less than 30% in some studies[12] | Chemically stable, can be repeatedly excited if no crosslinking occurs.[12] |

| Halogenated pBpa Analogs | Halogenated Benzophenone | ~365[4] | Triplet Diradical | Increased yields compared to pBpa[4][6] | Electron-withdrawing groups enhance reactivity.[4] |

| Diazirinyl-lysine (DiAzKs) | Diazirine | ~350 - 355[8][13] | Carbene | High; up to 7-fold increase over conventional methods[7] | Small size, highly reactive carbene, can react with water.[14] |

| p-Azido-L-phenylalanine (AzF) | Aryl Azide | 260 - 365[3][10] | Nitrene | Generally lower than diazirines; <30% in some cases[10][11] | Can be activated by visible light with photocatalysts.[10] |

Experimental Protocols

The successful application of photo-crosslinking Uaas requires a multi-step workflow, from the introduction of the Uaa into the target protein to the identification of crosslinked interaction partners.

Site-Directed Mutagenesis for Amber Codon Incorporation

This protocol outlines the introduction of an amber stop codon (TAG) at the desired site within the gene of interest using PCR-based site-directed mutagenesis.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic forward and reverse primers containing the TAG codon

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers (~25-45 nucleotides in length) containing the desired TAG mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification:

-

Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR using a thermal cycler with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

DpnI Digestion: Add DpnI restriction enzyme directly to the amplification reaction. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid. Incubate at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Pick individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired TAG mutation by DNA sequencing.

Protein Expression and Purification with Unnatural Amino Acids in E. coli

This protocol describes the expression and purification of a protein containing a photo-crosslinking Uaa in E. coli. This requires the co-expression of the target protein with the amber codon mutation and an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired Uaa.[15]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the gene of interest with a TAG codon

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL for AzF)

-

Photo-crosslinking unnatural amino acid (e.g., p-azido-L-phenylalanine)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

-

Purification resin (e.g., Ni-NTA for His-tagged proteins)

-

Lysis, wash, and elution buffers

Procedure:

-

Co-transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the plasmid for the orthogonal tRNA/synthetase pair.

-

Culture Growth:

-

Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

-

The next day, inoculate a larger culture of LB medium containing the antibiotics and the unnatural amino acid (typically 1 mM).

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For some systems, an additional inducer for the synthetase/tRNA pair may be required. Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Harvest: Harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer.

-

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE and confirm the incorporation of the Uaa by mass spectrometry.

In Vivo Photo-Crosslinking

This protocol describes the in vivo photo-crosslinking of the Uaa-containing protein to its interaction partners within living cells.[16]

Materials:

-

Cells expressing the protein of interest with the incorporated photo-crosslinking Uaa

-

UV lamp with the appropriate wavelength for the specific Uaa (e.g., 365 nm)

-

Ice-cold PBS

-

Cell scraper

Procedure:

-

Cell Culture: Culture the cells expressing the Uaa-containing protein to the desired confluency.

-

UV Irradiation:

-

Remove the culture medium and wash the cells with ice-cold PBS.

-

Place the culture dish on ice and irradiate with UV light for a specified duration (typically 5-30 minutes, depending on the Uaa and light source intensity). A control sample should be kept on ice without UV irradiation.

-

-

Cell Lysis: After irradiation, immediately lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Analysis: The crosslinked complexes in the cell lysate can then be analyzed by various methods, such as Western blotting to detect higher molecular weight species, or affinity purification followed by mass spectrometry to identify the interacting partners.

Mass Spectrometry Analysis of Crosslinked Proteins

This protocol provides a general workflow for the identification of crosslinked proteins and the specific crosslinked peptides by mass spectrometry.[17]

Materials:

-

Purified crosslinked protein complexes

-

DTT (dithiothreitol) and iodoacetamide for reduction and alkylation

-

Trypsin (or other suitable protease)

-

LC-MS/MS system (e.g., Orbitrap)

-

Database search software for crosslinked peptide identification (e.g., pLink, xQuest)

Procedure:

-

Protein Digestion:

-

Denature, reduce, and alkylate the purified crosslinked protein complexes.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer is typically operated in a data-dependent acquisition mode to select precursor ions for fragmentation.

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein database containing the sequence of the bait protein and potential interacting partners.

-

The software identifies crosslinked peptides by searching for pairs of peptides that are covalently linked by the mass of the crosslinker minus the mass of the lost atoms upon reaction.

-

The identified crosslinked peptides provide information about the specific amino acid residues at the interaction interface.

-

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear and concise way to visualize complex experimental workflows and signaling pathways.

Experimental Workflow for Identifying Protein-Protein Interactions

Caption: Experimental workflow for identifying protein-protein interactions using photo-crosslinking Uaas.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

This diagram illustrates a simplified GPCR signaling cascade, a common pathway studied using photo-crosslinking Uaas to map receptor-G protein and G protein-effector interactions.[18][19]

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Ubiquitin-Proteasome System for Protein Degradation

This diagram depicts the key steps in the ubiquitin-proteasome pathway, where photo-crosslinking Uaas can be used to identify substrates of specific E3 ligases or components of the proteasome machinery.[20][21]

References

- 1. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10436K [pubs.rsc.org]

- 10. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. e-ksbbj.or.kr [e-ksbbj.or.kr]

- 13. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 16. youtube.com [youtube.com]

- 17. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]